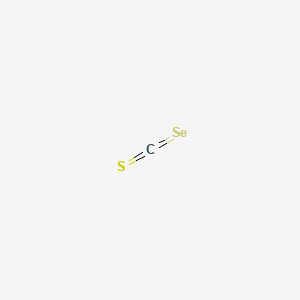
Thiocarbonyl selenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocarbonyl selenide (SCSe) is a chemical compound consisting of carbon, sulfur, and selenium. It belongs to the class of carbon dichalcogenides, which are compounds containing carbon and chalcogen elements (oxygen, sulfur, selenium, tellurium)
準備方法
Synthetic Routes and Reaction Conditions: Thiocarbonyl selenide can be synthesized through several methods, including the reaction of carbon disulfide (CS2) with selenium (Se) under specific conditions. Another method involves the reaction of thiocarbonyl chloride (CSCl) with selenium powder. The reaction conditions typically require controlled temperatures and the presence of a suitable catalyst to facilitate the formation of SCSe.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions involving the aforementioned precursors. The process is carried out in specialized reactors designed to handle the reactivity of the involved chemicals and ensure the safety of the production environment.
化学反応の分析
Types of Reactions: Thiocarbonyl selenide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used to oxidize SCSe.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce SCSe.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions involving SCSe.
Major Products Formed: The major products formed from these reactions include various sulfur and selenium-containing compounds, which can be further utilized in different chemical processes.
科学的研究の応用
Thiocarbonyl selenide has several scientific research applications across different fields:
Chemistry: SCSe is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Medicine: SCSe is being explored for its potential therapeutic properties, including its use in drug development and as an antioxidant.
Industry: this compound is utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which thiocarbonyl selenide exerts its effects involves its interaction with molecular targets and pathways. SCSe can act as a ligand, forming complexes with metal ions, and participate in redox reactions. The specific molecular targets and pathways depend on the context in which SCSe is used, such as in biological systems or chemical reactions.
類似化合物との比較
Thiocarbonyl selenide is compared with other similar compounds, such as thiocarbonyl sulfide (SCS) and thiocarbonyl telluride (SCTe). While these compounds share similarities in their chemical structure, SCSe is unique due to its selenium content, which imparts distinct reactivity and properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
5951-19-9 |
|---|---|
分子式 |
CSSe |
分子量 |
123.05 g/mol |
InChI |
InChI=1S/CSSe/c2-1-3 |
InChIキー |
UGVGOQWEDNFDPF-UHFFFAOYSA-N |
正規SMILES |
C(=S)=[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
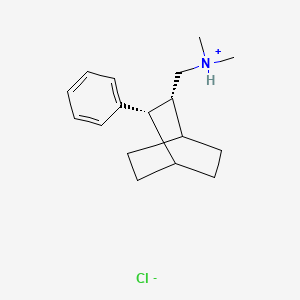

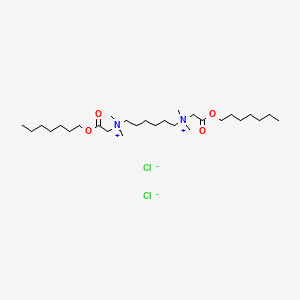
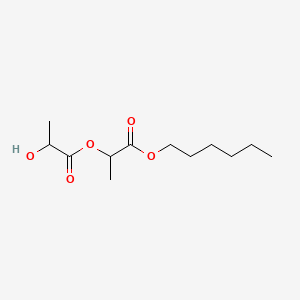
![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
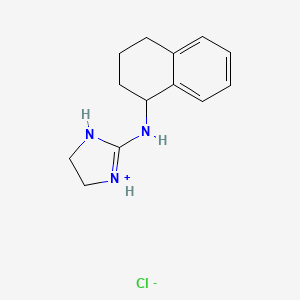
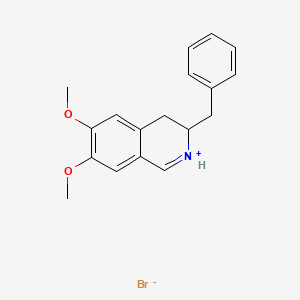
![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

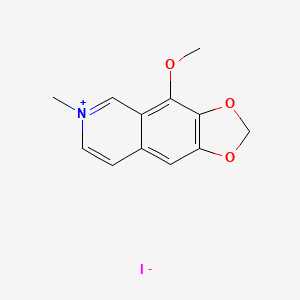
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
